![molecular formula C19H16BrN3OS B2824535 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-09-5](/img/structure/B2824535.png)
2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound that has shown potential in various scientific research applications.
Scientific Research Applications
- Role in Coupling Reactions : This compound serves as a ligand in coupling reactions. It can coordinate with transition metal catalysts, facilitating various coupling reactions. For instance, it has been employed in Suzuki-Miyaura cross-coupling reactions and Heck reactions .
- Hydrogenation Reactions : As a phosphine ligand, it participates in rhodium-catalyzed hydrogenation reactions. These reactions are crucial for the synthesis of valuable organic compounds .
- Enhanced Extinction Coefficient : The regioregularity of this compound impacts its optical properties. Enhanced regioregularity leads to a higher extinction coefficient, making it useful in optoelectronic applications .
- Absorption Shift : In the solid state, this compound exhibits a red shift in absorption due to its specific molecular arrangement. Researchers explore its potential in organic electronics and photovoltaic devices .
- Antileishmanial Activity : Compound 13 (a derivative of this compound) has shown potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulations suggest favorable binding in the active site of LmPTR1, a potential drug target .
- Antimalarial Evaluation : Further studies have evaluated its antimalarial properties, emphasizing its potential as an antiparasitic agent .
- Antibacterial Screening : Researchers have investigated its antibacterial activity against various strains. In vitro assays provide insights into its efficacy .
- Antitubercular Agents : Preliminary studies suggest that this compound may have anti-tubercular properties. Dose-response curves help determine its IC50 values .
Catalysis and Ligand Applications
Optoelectronic and Photophysical Properties
Antiparasitic Activity
Antibacterial and Antitubercular Potential
properties
IUPAC Name |
2-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-6-2-5-9-17(12)23-18(14-10-25-11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHHQWOELWHQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.